molecular formula C22H24N2O2 B7719160 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide

Cat. No. B7719160
M. Wt: 348.4 g/mol
InChI Key: FFVQVSUQEFZSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as HMN-176 and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of HMN-176 is not fully understood, but it is believed to inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HMN-176 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of tumor growth. It has also been shown to have anti-inflammatory properties and to inhibit the formation of new blood vessels, which are essential for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HMN-176 in lab experiments is its high potency and specificity, which allows for precise targeting of cancer cells. However, its solubility in organic solvents can make it challenging to use in certain experiments, and its potential toxicity requires careful handling.

Future Directions

There are several potential future directions for research on HMN-176, including:
1. Further investigation of its mechanism of action and potential targets in cancer cells.
2. Development of more efficient synthesis methods to produce larger quantities of HMN-176.
3. Exploration of its potential applications in other diseases, such as inflammatory disorders and autoimmune diseases.
4. Investigation of its potential use in combination with other cancer treatments to enhance their efficacy.
In conclusion, HMN-176 is a promising chemical compound that has shown significant potential in scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of HMN-176 involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with o-tolylbutyric acid and subsequent purification. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

HMN-176 has been the subject of numerous scientific studies due to its potential applications in cancer treatment and other diseases. It has been shown to have anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for further research.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-4-7-21(25)24(20-9-6-5-8-16(20)3)14-18-13-17-11-10-15(2)12-19(17)23-22(18)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVQVSUQEFZSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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